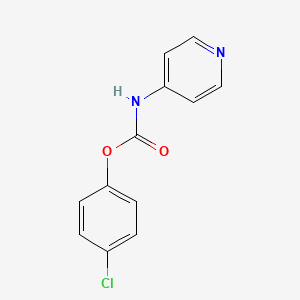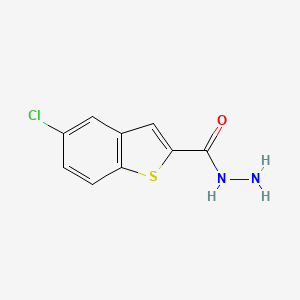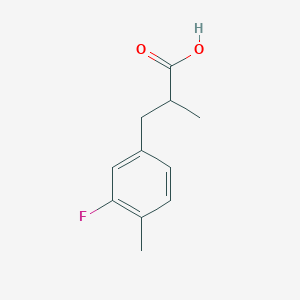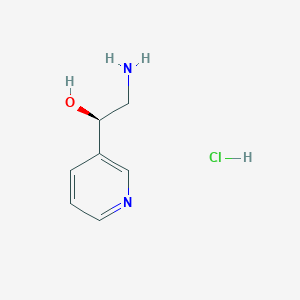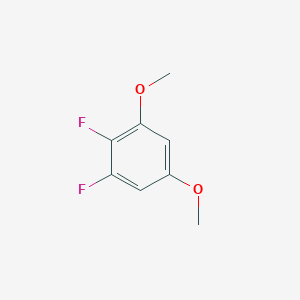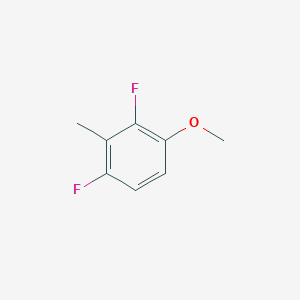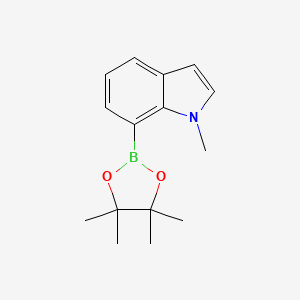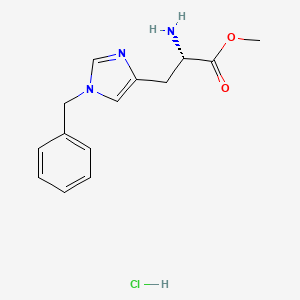![molecular formula C12H17ClN2O2S B1401321 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine CAS No. 1316225-12-3](/img/structure/B1401321.png)
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine”, there are general methodologies for the synthesis of substituted pyridines . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been shown to possess significant antiviral activities. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized into derivatives that may serve as antiviral agents.
Antimicrobial Activity
The presence of a pyridine moiety, as found in our compound, is often associated with antimicrobial properties. Studies have shown that compounds with chloroacetamide derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . This indicates that 2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine could be a valuable scaffold for developing new antimicrobial agents.
Anticancer Potential
Compounds with structural features similar to our compound have been evaluated for their anticancer activity. For example, thiazole nucleus-containing compounds have shown activity against breast cancer cell lines . This suggests that our compound could be explored for its potential use in cancer therapy, particularly in drug-resistant cases.
Piperidine Derivatives in Pharmacology
Piperidine derivatives are crucial in drug design due to their presence in numerous pharmaceuticals and alkaloids. The piperidine moiety in our compound could be exploited for the synthesis of various biologically active piperidines, which have applications across more than twenty classes of pharmaceuticals .
Synthesis of Bioactive Molecules
The compound’s structure allows for the possibility of synthesizing bioactive molecules. For instance, the chloro and pyridine groups can undergo various reactions to form new compounds with potential biological activities, as seen in the synthesis of m-Aryloxy Phenols .
Pesticide Intermediate
While not directly related to pharmaceuticals, the pyridine structure of our compound is similar to that of certain pesticide intermediates. This suggests that it could be used in the synthesis of pesticides, contributing to the agricultural sector .
Future Directions
While specific future directions for “2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine” are not mentioned, there is ongoing research into the development of organic compounds containing fluorine, which have found applications in the agrochemical, pharmaceutical, and functional materials fields . Additionally, the development of new pyrrolidine compounds with different biological profiles is a current area of interest .
properties
IUPAC Name |
2-chloro-5-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)6-4-10-5-7-12(13)14-9-10/h5,7,9,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYYIMHPZLFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
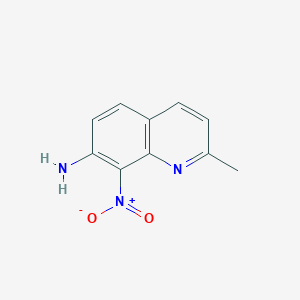
![Spiro[3.3]heptan-2-ol](/img/structure/B1401241.png)

